Navitoclax-piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

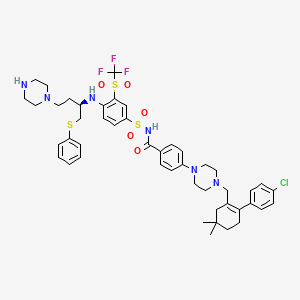

Navitoclax-Piperazin ist eine Verbindung, die zur Klasse der B-Zell-Lymphom-extra-großen Inhibitoren gehört. Es ist ein Derivat von Navitoclax, das für seine Rolle bei der Hemmung der B-Zell-Lymphom-2-Proteinfamilie bekannt ist. Diese Proteine sind entscheidend für die Regulierung der Apoptose oder des programmierten Zelltods, ein lebenswichtiger Prozess zur Aufrechterhaltung der zellulären Homöostase und zur Eliminierung defekter Zellen. Navitoclax-Piperazin hat aufgrund seiner Fähigkeit, Apoptose in Krebszellen zu induzieren, vielversprechende Eigenschaften in der Krebstherapie gezeigt.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Navitoclax-Piperazin umfasst mehrere Schritte, beginnend mit der Herstellung einer löslichen, stabilen Version von B-Zell-Lymphom-extra-groß. Strukturelle Unterstützung erleichterte die Suche nach chemischer Materie, die durch Fragment-Screening erreicht wurde. Der Prozess zeichnet sich durch die Optimierung von zwei weit auseinander liegenden hydrophoben Hotspots aus . Der Ersatz des Piperidinrings durch ein Piperazin schuf ein anderes synthetisch zugängliches Isoster, das auch den polaren Substituenten vermeidet und einen Vektor für eine hydrophobe Gruppe lieferte .

Industrielle Produktionsmethoden

Die industrielle Produktion von Navitoclax-Piperazin beinhaltet die großtechnische Synthese unter kontrollierten Bedingungen, um die Reinheit und Wirksamkeit der Verbindung zu gewährleisten. Das Verfahren beinhaltet typischerweise die Verwendung der Hochleistungsflüssigchromatographie zur Reinigung und Qualitätskontrolle.

Chemische Reaktionsanalyse

Reaktionstypen

Navitoclax-Piperazin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes, häufig unter Verwendung von Nukleophilen oder Elektrophilen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen von Navitoclax-Piperazin verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Ammoniak. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um die gewünschten Ergebnisse zu gewährleisten.

Hauptprodukte gebildet

Die Hauptprodukte, die aus den Reaktionen von Navitoclax-Piperazin gebildet werden, umfassen verschiedene Derivate, die die Kernstruktur der Verbindung beibehalten, aber verschiedene funktionelle Gruppen aufweisen. Diese Derivate werden häufig auf ihre Wirksamkeit bei der Induktion der Apoptose in Krebszellen getestet.

Wissenschaftliche Forschungsanwendungen

Navitoclax-Piperazin hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird bei der Untersuchung der Apoptose und der Entwicklung neuer Inhibitoren für die B-Zell-Lymphom-2-Proteinfamilie eingesetzt.

Biologie: Es wird verwendet, um die Mechanismen des programmierten Zelltods und die Rolle der B-Zell-Lymphom-2-Proteinfamilie bei der zellulären Homöostase zu verstehen.

Industrie: Es wird bei der Entwicklung neuer Therapeutika und bei der Untersuchung von Mechanismen der Arzneimittelresistenz in Krebszellen eingesetzt.

Wirkmechanismus

Navitoclax-Piperazin zielt auf die B-Zell-Lymphom-2-Proteinfamilie ab, die wichtige negative Regulatoren der Apoptose sind. Diese Proteine, darunter B-Zell-Lymphom-2, B-Zell-Lymphom-extra-groß und B-Zell-Lymphom-w, wirken durch Bindung an zwei andere Proteingruppen - die Exekutoren (Bax, Bak), die den Zerstörungspfad starten, und die Sentinel-Proteine . Durch die Hemmung der B-Zell-Lymphom-2-Proteinfamilie verhindert Navitoclax-Piperazin, dass sie an die Exekutoren binden, wodurch der Zelltod in Krebszellen ausgelöst wird .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of navitoclax-piperazine involves several steps, starting with the creation of a soluble, stable version of B-cell lymphoma extra large. Structural support facilitated efforts to find chemical matter, which was accomplished through fragment screening. The process is characterized by the optimization of two widely separated hydrophobic hot spots . Replacing the piperidine ring with a piperazine created a different synthetically tractable isostere that also eschewed the polar substituent, and supplied a vector for a hydrophobic group .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure the purity and efficacy of the compound. The process typically includes the use of high-performance liquid chromatography for purification and quality control.

Analyse Chemischer Reaktionen

Types of Reactions

Navitoclax-piperazine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound include various derivatives that retain the core structure of the compound while exhibiting different functional groups. These derivatives are often tested for their efficacy in inducing apoptosis in cancer cells.

Wissenschaftliche Forschungsanwendungen

Navitoclax-piperazine has several scientific research applications, including:

Chemistry: It is used in the study of apoptosis and the development of new inhibitors for the B-cell lymphoma 2 family of proteins.

Biology: It is used to understand the mechanisms of programmed cell death and the role of B-cell lymphoma 2 family proteins in cellular homeostasis.

Industry: It is used in the development of new therapeutic agents and in the study of drug resistance mechanisms in cancer cells.

Wirkmechanismus

Navitoclax-piperazine targets the B-cell lymphoma 2 family of proteins, which are major negative regulators of apoptosis. These proteins, including B-cell lymphoma 2, B-cell lymphoma extra large, and B-cell lymphoma w, work by binding to two other groups of proteins—the executioners (Bax, Bak) that start the destruction pathway, and the sentinel proteins . By inhibiting the B-cell lymphoma 2 family proteins, this compound prevents them from binding to the executioners, thereby triggering cell death in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Obatoclax: Ein weiterer B-Zell-Lymphom-2-Inhibitor, der Apoptose in Krebszellen induziert.

Einzigartigkeit

Navitoclax-Piperazin ist einzigartig aufgrund seiner oralen Bioverfügbarkeit und seiner Fähigkeit, mehrere B-Zell-Lymphom-2-Proteine zu hemmen, darunter B-Zell-Lymphom-2, B-Zell-Lymphom-extra-groß und B-Zell-Lymphom-w . Diese breit gefächerte Hemmung macht es zu einem starken Induktor der Apoptose in Krebszellen, die diese Proteine überproduzieren.

Eigenschaften

IUPAC Name |

4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-1-phenylsulfanyl-4-piperazin-1-ylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H56ClF3N6O5S3/c1-46(2)20-18-42(34-8-12-37(48)13-9-34)36(31-46)32-56-26-28-57(29-27-56)39-14-10-35(11-15-39)45(58)54-65(61,62)41-16-17-43(44(30-41)64(59,60)47(49,50)51)53-38(19-23-55-24-21-52-22-25-55)33-63-40-6-4-3-5-7-40/h3-17,30,38,52-53H,18-29,31-33H2,1-2H3,(H,54,58)/t38-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPNZDFOWRFBLZ-KXQOOQHDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN5CCNCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)N[C@H](CCN5CCNCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H56ClF3N6O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

973.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(naphthalen-1-yl)methyl]-3-(octahydro-1,4-benzodioxin-6-yl)urea](/img/structure/B2766144.png)

![N-(3-CHLOROPHENYL)-2-({5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETAMIDE](/img/structure/B2766146.png)

![dimethyl[(pyridin-4-yl)sulfamoyl]amine](/img/structure/B2766147.png)

![N-[4-(3-Benzoimidazol-1-yl-2-hydroxy-propoxy)-phenyl]-acetamide](/img/structure/B2766148.png)

![8-butyl-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766156.png)

![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2766157.png)

![2-cyclopropyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2766158.png)